2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide

Description

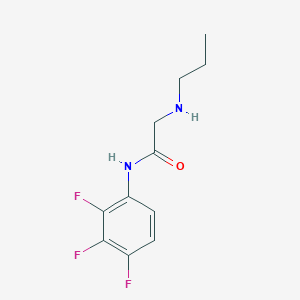

Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14/h3-4,15H,2,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXHVSPOHOOGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230336 | |

| Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796106-58-6 | |

| Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796106-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

Formation of the acetamide backbone: This can be achieved by reacting 2,3,4-trifluoroaniline with acetic anhydride under acidic conditions to form N-(2,3,4-trifluorophenyl)acetamide.

Introduction of the propylamino group: The N-(2,3,4-trifluorophenyl)acetamide is then reacted with propylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.

Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the propylamino group modulates its pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Structural Analogs with Modified Alkyl Chains

- 2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (sc-340332): This compound differs by replacing the propyl group with a methyl group. Notably, its higher price ($334.00 for 1 g vs. $188.00 for 250 mg of the propylamino variant) may reflect synthetic complexity or purification challenges .

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide)

Prilocaine (CAS: 721-50-6) shares the propylamino moiety but features a 2-methylphenyl group and a propanamide backbone (vs. acetamide in the target compound). It is a well-documented local anesthetic, with USP standards requiring 99.0–101.0% purity . The substitution of trifluorophenyl with methylphenyl and elongation of the amide chain likely contribute to its distinct mechanism of action in nerve signal inhibition.

Halogenated Acetamide Derivatives in Agrochemistry

Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are used as herbicides. Their activity hinges on chloro substituents and alkoxy groups, contrasting with the fluorine-rich aromatic system of the target compound, which may confer resistance to enzymatic degradation .

Acylthioureas with Trifluorophenyl Moieties

Acylthioureas such as 2-((4-methylphenoxy)methyl)-N-(2,3,4-trifluorophenyl-carbamothioyl)benzamide exhibit significant antimicrobial and antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The trifluorophenyl group in these compounds enhances electronegativity and membrane penetration, suggesting that 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide could similarly interact with bacterial targets .

Key Comparative Data

Table 1: Structural and Functional Comparison of Selected Acetamides

Discussion of Substituent Effects

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability and membrane permeability compared to chlorine, making fluorinated compounds more suitable for pharmaceutical applications .

Biological Activity

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide, often referred to as 2-PTFA, is an organic compound that has garnered attention in biochemical research due to its potential biological activity. This article explores the compound's biological effects, mechanisms of action, and its implications in therapeutic contexts.

Chemical Structure and Properties

2-PTFA is characterized by the following structural features:

- Propylamino Group : This moiety may contribute to the compound's ability to interact with biological targets.

- Trifluorophenyl Moiety : The presence of trifluorine atoms enhances the lipophilicity and potentially alters the pharmacokinetics of the compound.

The molecular formula of 2-PTFA is , indicating a complex structure that supports its diverse biological interactions.

Research indicates that 2-PTFA may influence various physiological pathways through its interactions with specific receptors and enzymes. Although detailed mechanisms are yet to be fully elucidated, preliminary studies suggest the following potential actions:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to bind selectively to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Studies have highlighted the potential of 2-PTFA in cancer therapy. Its structural analogs have demonstrated significant anticancer properties, particularly against leukemia cell lines. For instance, a related compound exhibited an IC50 value of 13.9 ± 6.5 nM against FLT3 kinase, a validated target in acute myeloid leukemia (AML) . The ability of 2-PTFA to inhibit similar targets suggests it may also possess anticancer properties.

Antimicrobial Properties

In addition to its anticancer potential, 2-PTFA has shown promise as an antimicrobial agent. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific studies are needed to confirm these activities.

Data Table: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Potential anticancer and antimicrobial | TBD | Further studies required for exact values |

| Compound A (related analog) | FLT3 kinase inhibition | 13.9 ± 6.5 | High selectivity over c-KIT |

| Compound B (structural analog) | Antimicrobial activity | TBD | Mechanism not fully understood |

Case Studies and Research Findings

- FLT3 Inhibition in AML : A study demonstrated that compounds structurally similar to 2-PTFA effectively inhibited FLT3 kinase activity in various AML cell lines. These findings support the hypothesis that 2-PTFA could be developed into a therapeutic agent targeting FLT3-driven malignancies .

- Enzyme Interaction Studies : Preliminary assays indicate that 2-PTFA interacts with key metabolic enzymes, potentially altering their activity and affecting cellular metabolism .

- Antimicrobial Assays : While specific data on antimicrobial efficacy is limited, related compounds have shown promise against various bacterial strains, suggesting that further exploration of 2-PTFA's antimicrobial properties is warranted .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide?

- Methodology : The synthesis typically involves coupling reactions between a propylamine derivative and a fluorophenylacetic acid precursor. For analogous compounds, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in dichloromethane or DMF, with triethylamine as a base. Reaction optimization includes controlling temperature (e.g., 273 K for 3 hours) and purification via solvent extraction (e.g., dichloromethane) and recrystallization (e.g., dichloromethane/ethyl acetate mixtures) .

- Key Steps :

Activation of the carboxylic acid group using EDC.

Nucleophilic attack by the amine (propylamino group).

Purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed in synthetic batches?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm functional groups and connectivity. For fluorinated analogs, F NMR resolves substituent positions .

- X-ray Crystallography : Determines dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H⋯O interactions), as seen in structurally related acetamides .

- HPLC : Validates purity (>95%) using reverse-phase columns with UV detection .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measurements) .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst Optimization : Palladium or copper catalysts improve coupling efficiency in multi-step syntheses .

- Design of Experiments (DoE) : Response surface methodology (RSM) evaluates temperature, stoichiometry, and reaction time interactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum batches) .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC) with cellular activity (e.g., EC) to rule out assay-specific artifacts .

- Purity Analysis : LC-MS identifies impurities (e.g., unreacted starting materials) that may skew bioactivity .

Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) of this compound?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to target proteins (e.g., kinase domains) .

- QSAR Modeling : Comparative molecular field analysis (CoMFA) correlates substituent electronegativity (e.g., fluorine position) with activity .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies are effective in assessing the selectivity and off-target effects of this compound?

- Methodology :

- Kinase Profiling : Screen against panels of 50–100 kinases to identify off-target inhibition (e.g., Eurofins KinaseProfiler) .

- Cytotoxicity Counter-Screens : Compare IC values in cancer vs. non-cancerous cell lines (e.g., HEK293) .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map unintended pathways .

Q. How can researchers design experiments to evaluate the compound's metabolic stability?

- Methodology :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, 60 minutes .

- CYP450 Inhibition : Fluorescent probes (e.g., Vivid® CYP substrates) assess interactions with cytochrome P450 enzymes .

- Plasma Stability Assays : Measure degradation in plasma (37°C, 1–24 hours) to predict in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.